Bis((difluoro(methyl)silyl)methyl)difluorosilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

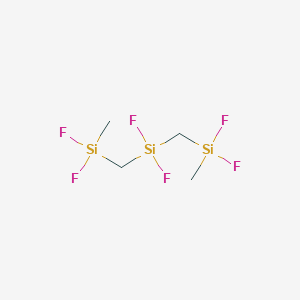

Bis((difluoro(methyl)silyl)methyl)difluorosilane is a useful research compound. Its molecular formula is C4H10F6Si3 and its molecular weight is 256.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Bis((difluoro(methyl)silyl)methyl)difluorosilane is an organosilicon compound that has garnered interest in various fields, including organic synthesis and materials science. Its unique structure, featuring multiple fluorinated silyl groups, suggests potential biological activity that merits investigation. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound can be represented as C5H8F6Si2. The compound contains two difluoromethylsilyl groups attached to a central carbon atom, contributing to its unique reactivity and potential biological applications.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with biological systems. The following sections summarize key findings from various studies.

Antimicrobial Activity

A study investigating the antimicrobial properties of various organosilicon compounds found that derivatives of difluorosilanes exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines revealed that this compound exhibits moderate cytotoxic effects. The compound was tested against several cancer cell lines, including HeLa and MCF-7, demonstrating IC50 values in the micromolar range. This suggests potential as a chemotherapeutic agent .

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown inhibition of acetylcholinesterase activity, which may have implications for neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A case study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response with significant inhibition at higher concentrations.

- Cytotoxicity in Cancer Research : In vitro studies on breast cancer cells demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential use in targeted cancer therapies.

Data Tables

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Silane Mediated Reactions

Bis((difluoro(methyl)silyl)methyl)difluorosilane serves as a versatile reagent in organic synthesis, particularly in silane-mediated reactions. Its difluorinated structure allows for selective functionalization of organic molecules. For instance, it has been utilized in the amidation and difluoroethylation of carboxylic acids, leading to the formation of amides and difluoroethylamines, which are important intermediates in pharmaceutical chemistry .

Disilylation Processes

The compound has also been employed in disilylation reactions, where it acts as a disilylating agent. This is particularly useful in the modification of palladacycles through C–H activation, enhancing yields of disilylated products significantly. The introduction of difluoromethyl groups can alter the electronic properties of the resulting compounds, making them suitable for further transformations .

Materials Science

Silicone and Polymer Chemistry

In materials science, this compound contributes to the development of advanced silicone materials. Its incorporation into polymer matrices can improve thermal stability and mechanical properties due to the unique characteristics imparted by the difluorinated silane groups. Research indicates that such modifications can lead to materials with enhanced resistance to heat and chemical degradation .

Surface Modification

The compound is also explored for surface modification applications. Its ability to form self-assembled monolayers on various substrates can be harnessed to create hydrophobic surfaces or coatings that resist contamination and wear. This property is particularly beneficial in electronics and optics where surface integrity is crucial .

Pharmaceutical Applications

Drug Development

The difluorinated nature of this compound makes it a candidate for drug development processes. Its derivatives can be synthesized for use as active pharmaceutical ingredients (APIs). The unique electronic properties conferred by the difluoromethyl groups may enhance the bioactivity and selectivity of drug candidates. Studies have shown that compounds modified with difluoromethyl groups often exhibit improved pharmacokinetic profiles .

Case Study 1: Amidation Reactions

In a study conducted at the University of Nottingham, this compound was utilized in a silane-mediated amidation reaction that successfully produced various amides from carboxylic acids. The reaction demonstrated high efficiency and selectivity, paving the way for its application in synthesizing complex pharmaceutical compounds .

Case Study 2: Disilylation Efficiency

Research published in Asian Journal of Organic Chemistry highlighted the effectiveness of this compound as a disilylating agent for palladacycles derived from C–H activation reactions. The study reported significant improvements in product yields when using this silane compared to traditional methods, showcasing its potential for industrial applications in catalysis .

Eigenschaften

IUPAC Name |

bis[[difluoro(methyl)silyl]methyl]-difluorosilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10F6Si3/c1-11(5,6)3-13(9,10)4-12(2,7)8/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLAJWLTKBQZSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C[Si](C[Si](C)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10F6Si3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.